Cas no 133841-08-4 (7-Methoxy-1H-indazole-3-carboxylic acid)

7-Methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position and a carboxylic acid moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The methoxy group enhances electronic properties, while the carboxylic acid functionality allows for further derivatization via amidation, esterification, or other coupling reactions. Its well-defined reactivity makes it valuable for constructing complex molecules, including bioactive compounds. The compound is typically characterized by high purity and stability, ensuring reliable performance in organic synthesis and medicinal chemistry workflows.
7-Methoxy-1H-indazole-3-carboxylic acid structure
133841-08-4 structure
商品名:7-Methoxy-1H-indazole-3-carboxylic acid
CAS番号:133841-08-4
MF:C9H8N2O3
メガワット:192.17142
MDL:MFCD05663994
CID:137266
PubChem ID:40427456

7-Methoxy-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-Methoxy-1H-indazole-3-carboxylic acid
    • 1H-Indazole-3-carboxylicacid, 7-methoxy-
    • 4-(MALEIMIDO)BENZOPHENONE
    • 7-METHOXY-3-INDAZOLECARBOXYLIC ACID
    • 7-Methoxyindazole-3-carboxylic acid
    • 1H-Indazole-3-carboxylicacid,7-methoxy
    • AC-14065
    • CS-0211770
    • AKOS006293710
    • BB 0261231
    • 7-METHOXY-1H-INDAZOLE-3-CARBOXYLICACID
    • EN300-136170
    • 133841-08-4
    • SY153572
    • MFCD05663994
    • FT-0728533
    • DTXSID90654278
    • A806689
    • SCHEMBL2858690
    • AB22151
    • 7-Methoxy-3-indazolecarboxylicacid
    • AS-43000
    • DB-062997
    • 7-Methoxy-1H-indazole-3-carboxylic Acid; 1H-Indazole-3-carboxylic acid, 7-methoxy-; 7-Methoxy-1H-indazole-3-carboxylic acid; 7-Methoxyindazole-3-carboxylic acid
    • MDL: MFCD05663994
    • インチ: InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
    • InChIKey: DSUBKQPNJIQYOT-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC2=C1NN=C2C(O)=O

計算された属性

  • せいみつぶんしりょう: 192.05300
  • どういたいしつりょう: 192.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.459
  • ふってん: 467.6°Cat760mmHg
  • フラッシュポイント: 236.6°C
  • 屈折率: 1.688
  • PSA: 75.21000
  • LogP: 1.26970

7-Methoxy-1H-indazole-3-carboxylic acid セキュリティ情報

7-Methoxy-1H-indazole-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methoxy-1H-indazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-136170-10.0g
7-methoxy-1H-indazole-3-carboxylic acid
133841-08-4 95%
10.0g
$1373.0 2023-02-15
TRC
M262805-1g
7-Methoxy-1H-indazole-3-carboxylic Acid
133841-08-4
1g
$ 1200.00 2023-09-07
Apollo Scientific
OR913077-250mg
7-Methoxy-1H-indazole-3-carboxylic acid
133841-08-4 95%
250mg
£140.00 2025-02-21
Alichem
A269002310-5g
7-Methoxy-1H-indazole-3-carboxylic acid
133841-08-4 97%
5g
1,014.42 USD 2021-06-01
Apollo Scientific
OR913077-1g
7-Methoxy-1H-indazole-3-carboxylic acid
133841-08-4 95%
1g
£340.00 2025-02-21
Chemenu
CM240780-1g
7-Methoxy-1H-indazole-3-carboxylic acid
133841-08-4 97%
1g
$263 2024-08-02
SHENG KE LU SI SHENG WU JI SHU
sc-284817A-1 g
7-Methoxyindazole-3-carboxylic acid,
133841-08-4
1g
¥2,595.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4103-1G
7-methoxy-1H-indazole-3-carboxylic acid
133841-08-4 95%
1g
¥ 1,762.00 2023-04-05
Enamine
EN300-136170-5000mg
7-methoxy-1H-indazole-3-carboxylic acid
133841-08-4 95.0%
5000mg
$598.0 2023-09-30
Enamine
EN300-136170-250mg
7-methoxy-1H-indazole-3-carboxylic acid
133841-08-4 95.0%
250mg
$99.0 2023-09-30

7-Methoxy-1H-indazole-3-carboxylic acid 関連文献

7-Methoxy-1H-indazole-3-carboxylic acidに関する追加情報

Introduction to 7-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 133841-08-4)

7-Methoxy-1H-indazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 133841-08-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with a methoxy group at the 7-position and a carboxylic acid functional group at the 3-position. The structural features of 7-Methoxy-1H-indazole-3-carboxylic acid make it a versatile scaffold for the development of bioactive molecules, particularly in the quest for novel therapeutic agents.

The indazole core is a privileged structure in drug discovery, exhibiting a wide range of biological activities due to its ability to interact with various biological targets. The methoxy group at the 7-position and the carboxylic acid moiety at the 3-position introduce additional functionalization possibilities, enabling modifications that can fine-tune the pharmacological properties of derivatives. This compound has been explored in several research studies, highlighting its potential as a precursor or intermediate in synthetic chemistry.

In recent years, there has been growing interest in indazole derivatives for their applications in treating various diseases, including cancer, inflammation, and infectious disorders. The carboxylic acid functionality of 7-Methoxy-1H-indazole-3-carboxylic acid allows for salt formation, which can enhance solubility and bioavailability, critical factors for drug development. Additionally, the methoxy group can serve as a site for further chemical modifications, such as coupling with other pharmacophores or introducing electronic diversity.

One of the most compelling aspects of 7-Methoxy-1H-indazole-3-carboxylic acid is its role in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, derivatives of this scaffold have been investigated for their potential to modulate kinases and other enzymes implicated in cancer progression. The structural flexibility of indazole derivatives allows chemists to design molecules that can selectively interact with biological targets, minimizing off-target effects.

The pharmaceutical industry has shown particular interest in indazole-based compounds due to their favorable pharmacokinetic properties and low toxicity profiles. Preclinical studies have demonstrated that certain derivatives of 7-Methoxy-1H-indazole-3-carboxylic acid exhibit promising activity against various disease models. These findings have spurred further research into optimizing synthetic routes and exploring new derivatives with enhanced therapeutic efficacy.

Synthetic methodologies for preparing 7-Methoxy-1H-indazole-3-carboxylic acid have been refined over time, enabling access to high-purity samples suitable for research applications. Common synthetic strategies include cyclization reactions, nucleophilic substitutions, and functional group transformations. These methods have been documented in several scientific publications, providing a robust framework for researchers to explore modifications of this scaffold.

The versatility of 7-Methoxy-1H-indazole-3-carboxylic acid extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. The indazole core's ability to participate in coordination chemistry has led to studies on metal complexes that could have applications in catalysis or as sensors. Additionally, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides.

In conclusion, 7-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 133841-08-4) is a multifaceted compound with significant potential in drug discovery and industrial applications. Its unique structural features and functional groups make it an attractive scaffold for developing novel bioactive molecules. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemistry and pharmacology.

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